3-(Butylsulfanyl)-6-(5-nitro-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
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Overview
Description
3-(Butylsulfanyl)-6-(5-nitro-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine is a complex organic compound that belongs to the class of triazino-benzoxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)-6-(5-nitro-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine typically involves multi-step organic reactions. The starting materials often include a benzoxazepine derivative and a nitrofuran compound. The key steps may involve:
Nucleophilic Substitution: Introduction of the butylsulfanyl group.
Cyclization: Formation of the triazino ring.
Nitration: Introduction of the nitro group on the furan ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the nitro group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a catalyst in organic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Antimicrobial Activity: Potential use as an antimicrobial agent due to the presence of the nitrofuran moiety.
Enzyme Inhibition: Possible inhibition of specific enzymes, making it a candidate for drug development.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Applications:
Industry
Agriculture: Use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(Butylsulfanyl)-6-(5-nitro-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine would depend on its specific application. For example:
Antimicrobial Activity: The nitrofuran moiety may interact with bacterial DNA, leading to inhibition of replication.
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.
Comparison with Similar Compounds
Similar Compounds
3-(Butylsulfanyl)-6-(5-nitro-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine: can be compared with other triazino-benzoxazepines and nitrofuran derivatives.
Uniqueness
Structural Features: The combination of the triazino-benzoxazepine core with a nitrofuran moiety and a butylsulfanyl group makes it unique.
Biological Activity: Its specific biological activities may differ from other similar compounds due to its unique structure.
Properties
IUPAC Name |
3-butylsulfanyl-6-(5-nitrofuran-2-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-2-3-10-28-18-20-17-15(21-22-18)11-6-4-5-7-12(11)19-16(27-17)13-8-9-14(26-13)23(24)25/h4-9,16,19H,2-3,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXGXLTWDCICKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(O4)[N+](=O)[O-])N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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